1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride
CAS No.: 2379945-52-3
Cat. No.: VC5066565
Molecular Formula: C7H11Cl2N3
Molecular Weight: 208.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379945-52-3 |
|---|---|
| Molecular Formula | C7H11Cl2N3 |
| Molecular Weight | 208.09 |
| IUPAC Name | 1-(azetidin-3-ylmethyl)-4-chloropyrazole;hydrochloride |
| Standard InChI | InChI=1S/C7H10ClN3.ClH/c8-7-3-10-11(5-7)4-6-1-9-2-6;/h3,5-6,9H,1-2,4H2;1H |
| Standard InChI Key | XFQOAXFXSYOQDZ-UHFFFAOYSA-N |
| SMILES | C1C(CN1)CN2C=C(C=N2)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two nitrogen-containing heterocycles: a four-membered azetidine ring and a five-membered pyrazole ring. The azetidine moiety (C₃H₆N) is linked via a methylene bridge to the 4-chloro-substituted pyrazole (C₃H₂ClN₂), forming a bicyclic framework. Protonation of the azetidine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing aqueous solubility .
Molecular Formula: C₇H₁₁Cl₂N₃
Molecular Weight: 208.09 g/mol
SMILES: C1C(CN1)CN2C=C(C=N2)Cl.Cl
InChI Key: XFQOAXFXSYOQDZ-UHFFFAOYSA-N
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in polar solvents | |
| Storage Conditions | Room temperature, dry |
Spectroscopic Characterization
While detailed spectral data (e.g., NMR, IR) are absent in public sources, the compound’s structural features suggest characteristic absorption bands for N-H stretches (3300–3500 cm⁻¹), C-Cl vibrations (600–800 cm⁻¹), and aromatic C=C bonds (1450–1600 cm⁻¹). Mass spectrometry would likely show a molecular ion peak at m/z 208.09 .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step sequences to construct the azetidine and pyrazole rings before coupling. A common route, as described in source, begins with the Horner–Wadsworth–Emmons reaction to form the azetidine core, followed by aza-Michael addition to introduce the pyrazole moiety.
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Azetidine Formation:
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Pyrazole Coupling:
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Reaction of 4-chloro-1H-pyrazole with azetidine-3-ylmethanol under Mitsunobu conditions (DIAD, PPh₃).
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Chloride substitution occurs via nucleophilic aromatic substitution.
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Salt Formation:
Optimization Challenges
Key challenges include minimizing ring strain in the azetidine component and avoiding side reactions during pyrazole functionalization. Solvent choice (e.g., THF vs. DMF) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher yields .
Biological and Pharmacological Profile
Mechanism of Action
The compound’s bioactivity stems from its ability to interact with biological targets:
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Enzyme Inhibition: The chloro-pyrazole group acts as a electrophilic warhead, covalently binding to cysteine residues in enzymes such as kinases.
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Receptor Modulation: The azetidine’s strained ring may mimic transition states in G protein-coupled receptor (GPCR) signaling .
| Activity | Model System | Efficacy | Source |
|---|---|---|---|
| Antimicrobial | E. coli | MIC: 12.5 µg/mL | |
| Anticancer | HeLa cells | IC₅₀: 8.7 µM | |
| Anti-inflammatory | RAW 264.7 macrophages | 40% TNF-α reduction |
While these results are promising, in vivo studies are lacking, necessitating further preclinical validation.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and GPCR ligands. For example, alkylation of the azetidine nitrogen with fluorinated groups enhances blood-brain barrier penetration, enabling CNS drug development .
Material Science
Its rigid bicyclic structure makes it a candidate for high-performance polymers. Copolymerization with acrylates yields materials with tunable glass transition temperatures (Tₚ ~ 120°C).
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315: Skin irritation | Wear nitrile gloves | |
| H319: Eye damage | Use safety goggles | |
| H335: Respiratory irritation | Use fume hood |
Future Research Directions
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